3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro-
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Overview
Description
3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- is an organic compound belonging to the class of isoquinolinones. This compound features a 1,4-dihydro-3(2H)-isoquinolinone core substituted with a 4-aminophenyl group. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzaldehyde with a suitable isoquinoline derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fully hydrogenated isoquinolinone derivatives.
Substitution: Various substituted isoquinolinone derivatives depending on the reagents used.
Scientific Research Applications
3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities.
Benzothiazole derivatives: Studied for their antimicrobial properties.
Thiadiazole derivatives: Investigated for their anticancer and antimicrobial activities.
Uniqueness
3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- stands out due to its unique structural features and the specific biological activities it exhibits. Its combination of the isoquinolinone core with a 4-aminophenyl group provides distinct chemical properties and potential therapeutic applications .
Properties
CAS No. |
54087-54-6 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C15H14N2O/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15/h1-8,15H,9,16H2,(H,17,18) |
InChI Key |
XUZIJAZCGHGONC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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